Balixafortide

描述

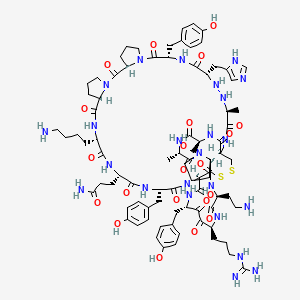

Balixafortide is a synthetic cyclic peptide and a potent selective antagonist of the chemokine receptor CXCR4 . It is under investigation in clinical trials for HER2 Negative, Locally Recurrent or Metastatic Breast Cancer . It has receptor binding and hematopoietic stem cell-mobilization activities .

Synthesis Analysis

Balixafortide was derived from the natural product polyphemusin following multiple iterative cycles of focused compound library synthesis optimized by analysis of structure-activity relationship . Absorption, distribution, metabolism, and excretion (ADME) profiles were generated from in vitro and in vivo studies .Molecular Structure Analysis

The molecular formula of Balixafortide is C84H118N24O21S2 . Its molecular weight is 1864.1 g/mol . The IUPAC name of Balixafortide is quite complex and can be found in the PubChem database .Chemical Reactions Analysis

Balixafortide potently inhibits pERK / pAKT signaling in cancer cells . Its affinity to CXCR4 and inhibition of calcium flux were about 100-fold higher than for AMD3100 (Plerixafor) .Physical And Chemical Properties Analysis

The physical and chemical properties of Balixafortide can be found in the PubChem database . It includes information about its molecular structure, computed descriptors, and more .科学研究应用

Anti-Angiogenic Activity : Balixafortide, a CXCR4 antagonist, has demonstrated potential in anti-angiogenic therapies. It was found to inhibit VEGF alpha-induced migration and permeabilization of endothelial cells, suggesting its role in modulating angiogenic mechanisms both in vitro and in vivo (Zimmermann, Obrecht, & Remus, 2019).

Combination with Eribulin in Metastatic Breast Cancer : Balixafortide has been evaluated in combination with eribulin for treating HER2-negative metastatic breast cancer. A phase I study found that this combination was safe and showed early signs of efficacy (Gil-Martin et al., 2017).

Phase 3 Trial in Breast Cancer : A randomized phase 3 trial investigated Balixafortide combined with eribulin versus eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer. The study, however, did not observe differences in objective response rate, clinical benefit rate, progression-free survival, or overall survival between the two arms (Kaufman et al., 2022).

Hematopoietic Stem Cell Mobilization : Balixafortide has been shown to be effective in the mobilization of hematopoietic stem cells in healthy volunteers, offering a favorable safety and tolerability profile compared to G-CSF. This suggests its potential utility in stem cell transplantation (Karpova et al., 2017).

Survival Outcomes in Breast Cancer Trials : In a phase I trial, Balixafortide demonstrated promising survival outcomes when combined with eribulin in patients with HER2-negative metastatic breast cancer. Landmark survival data suggested that this combination might offer a new treatment option for heavily pre-treated patients (Kaufman et al., 2019).

General Overview and Mechanism : Balixafortide is an orally bioavailable CXCR4 inhibitor with activities in receptor binding and hematopoietic stem cell mobilization. It inhibits the interaction of CXCL12 with CXCR4, playing a role in chemotaxis and angiogenesis, and is implicated in several tumor types (Definitions, 2020).

未来方向

属性

IUPAC Name |

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWQJZAVFWOOBF-WBMPNIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H118N24O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1864.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Balixafortide | |

CAS RN |

1051366-32-5 | |

| Record name | Balixafortide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balixafortide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。